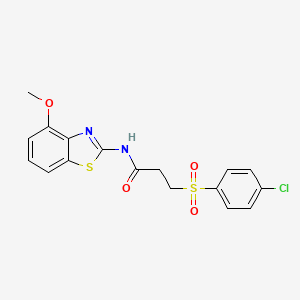

![molecular formula C25H21N3 B6509148 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-76-6](/img/structure/B6509148.png)

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinoline derivatives . Quinoline and its derivatives are known to possess a variety of therapeutic activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of quinoline derivatives like “8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” often involves numerous synthetic routes due to its wide range of biological and pharmacological activities . Established protocols for the synthesis of the quinoline ring include various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline, the core structure in “8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline”, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They also undergo various chemical reactions, including amidation, cyclization, and reactions with metal ions .Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been found to possess antimalarial activity . They can interfere with the life cycle of the malaria parasite, making them potential candidates for antimalarial drug development.

Anticancer Activity

Quinoline derivatives have shown anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that is often defective in cancer cells.

Antibacterial Activity

Quinoline derivatives have demonstrated antibacterial activity . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibiotics.

Anthelmintic Activity

Quinoline derivatives have been found to possess anthelmintic activity . They can kill or expel parasitic worms (helminths), making them potential candidates for the development of new anthelmintic drugs.

Antiviral Activity

Quinoline derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs.

Antifungal Activity

Quinoline derivatives have demonstrated antifungal activity . They can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory activity . They can reduce inflammation, making them potential candidates for the development of new anti-inflammatory drugs.

Analgesic Activity

Quinoline derivatives have shown analgesic properties . They can relieve pain, making them potential candidates for the development of new analgesic drugs.

Future Directions

The future directions for “8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds likely involve further exploration of their biological activities and potential applications in drug development . Given the wide range of activities exhibited by quinoline derivatives, there is considerable potential for the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The exact mode of action would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways.

Pharmacokinetics

Quinoline derivatives are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys . The exact ADME properties would depend on the specific structural features of the compound.

Result of Action

Quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These could include changes in enzyme activity, alterations in signal transduction, or effects on cell proliferation and survival.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives . Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity.

properties

IUPAC Name |

8-ethyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-12-9-17(2)10-13-19)27-28(25)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTPKROCGZYVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509069.png)

![1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509076.png)

![1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509086.png)

![6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509098.png)

![8-ethoxy-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509111.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)

![12-(4-tert-butylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509140.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509158.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

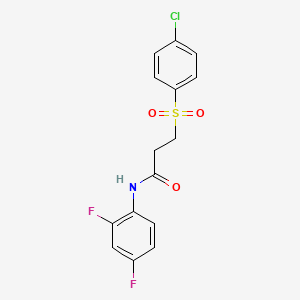

![1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509185.png)

![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)

![1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509191.png)